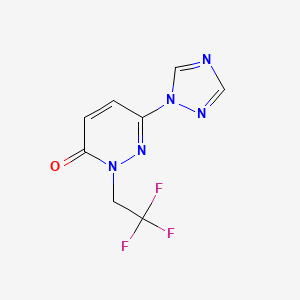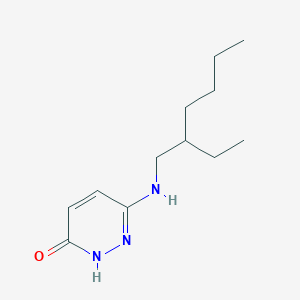
6-((2-Ethylhexyl)amino)pyridazin-3-ol
説明
6-((2-Ethylhexyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . It is intended for research use only and is not for human or veterinary use .
Synthesis Analysis
The synthesis of pyridazin-3-ol derivatives, such as 6-((2-Ethylhexyl)amino)pyridazin-3-ol, involves several chemical reactions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-((2-Ethylhexyl)amino)pyridazin-3-ol is based on the pyridazin-3(2H)-one skeleton, which is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms .Chemical Reactions Analysis
Pyridazin-3-ol derivatives can undergo several chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .科学的研究の応用
Antimicrobial Activity
Pyridazinone derivatives have been recognized for their antimicrobial properties. The structural flexibility of “6-((2-Ethylhexyl)amino)pyridazin-3-ol” allows for the synthesis of compounds that can be potent against a range of bacterial and fungal pathogens. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antidepressant and Anxiolytic Effects
The compound’s framework is conducive to creating derivatives with potential antidepressant and anxiolytic effects. By targeting specific neurotransmitter pathways, these derivatives can contribute to mental health research and the development of new treatments for depression and anxiety disorders .
Anti-inflammatory and Analgesic Properties
Research has indicated that pyridazinone derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes “6-((2-Ethylhexyl)amino)pyridazin-3-ol” a valuable scaffold for designing new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .
Cardiovascular Research
In cardiovascular research, pyridazinone derivatives have shown promise as antihypertensive agents and in the inhibition of platelet aggregation. These properties are essential for the development of therapies for heart diseases and conditions related to blood clotting .
Anticancer Applications
The versatility of pyridazinone derivatives extends to anticancer research. By modifying the core structure, researchers can create compounds that may inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents .
Agrochemical Design
Pyridazinone derivatives, including “6-((2-Ethylhexyl)amino)pyridazin-3-ol,” have applications in agrochemical research. They can be used to develop herbicides and pesticides, contributing to agricultural productivity and pest management strategies .
Antidiabetic Research
Recent studies have explored the potential of pyridazinone derivatives in antidiabetic drug design. These compounds can be engineered to regulate blood glucose levels, offering a new avenue for diabetes treatment .
Neuroprotective Properties
There is growing interest in the neuroprotective properties of pyridazinone derivatives. They may play a role in protecting neuronal cells from damage, which is significant for treating neurodegenerative diseases .
特性
IUPAC Name |
3-(2-ethylhexylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOSYGQKHXFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Ethylhexyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




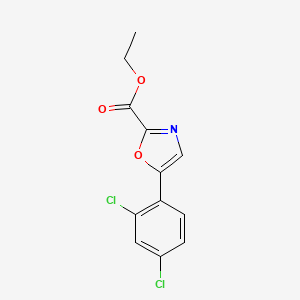
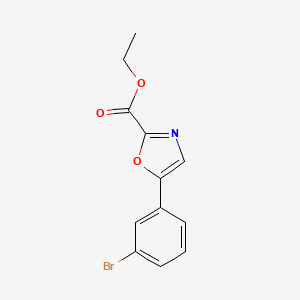
![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)
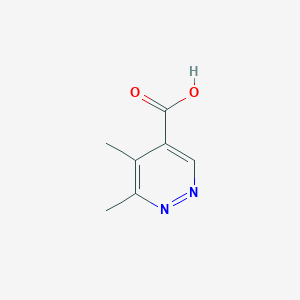
![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)

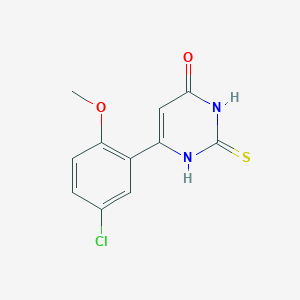
![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)
![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)
